Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
説明
Historical Context and Development
The development of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate reflects the broader evolution of pyrazolo[1,5-a]pyrimidine chemistry that has gained significant momentum since the mid-20th century. The compound was first catalogued in chemical databases in 2007, representing part of the systematic exploration of substituted pyrazolo[1,5-a]pyrimidines that emerged from advances in heterocyclic synthesis. Historical investigations into pyrazolo[1,5-a]pyrimidine derivatives began with fundamental studies on the reactivity of aminopyrazoles with various biselectrophilic compounds, leading to the development of efficient synthetic methodologies for constructing the fused ring system. Early synthetic approaches relied heavily on cyclization reactions of 5-aminopyrazoles with dicarbonyl compounds, establishing the foundational chemistry that would later enable the preparation of more complex derivatives like this compound.
The historical significance of this compound class was further enhanced by the recognition of pyrazolo[1,5-a]pyrimidines as privileged scaffolds in pharmaceutical research. Research conducted throughout the 1990s and early 2000s demonstrated that strategic modifications to the pyrazolo[1,5-a]pyrimidine core could yield compounds with diverse biological activities, driving continued interest in novel derivatives. The specific development of carboxylate-substituted variants, including this compound, emerged from structure-activity relationship studies that identified the importance of electron-withdrawing groups at the 6-position for modulating chemical reactivity and biological properties. Advances in synthetic methodology, particularly the development of multicomponent reactions and green chemistry approaches, have subsequently facilitated more efficient preparation of such compounds, contributing to their increased availability for research applications.
Classification within Heterocyclic Chemistry
This compound belongs to the broader category of nitrogen-containing heterocyclic compounds, specifically classified as a fused bicyclic system incorporating both pyrazole and pyrimidine rings. Within the heterocyclic chemistry taxonomy, this compound represents a member of the pyrazolo[1,5-a]pyrimidine family, which constitutes a notable class of compounds characterized by the fusion of a pyrazole ring to a pyrimidine ring through a shared nitrogen atom. The systematic classification places this compound within the subset of substituted pyrazolo[1,5-a]pyrimidines bearing alkyl and ester functionalities, distinguishing it from other structural variants within the same family.
The heterocyclic classification of this compound is further refined by its specific substitution pattern, which includes a methyl group at the 7-position and an ethyl carboxylate moiety at the 6-position. This substitution pattern places the compound within the category of 6-carboxylate derivatives of 7-methylpyrazolo[1,5-a]pyrimidines, a subset that has attracted considerable attention in synthetic and medicinal chemistry. The presence of the carboxylate functional group introduces additional chemical reactivity, enabling the compound to participate in ester hydrolysis, amidation, and other carbonyl-based transformations that are characteristic of carboxylic acid derivatives.
From a structural chemistry perspective, this compound exemplifies the rigid, planar nature typical of pyrazolo[1,5-a]pyrimidine systems. The fused ring structure constrains molecular flexibility while providing a stable aromatic framework that contributes to the compound's chemical stability and predictable reactivity patterns. This structural rigidity, combined with the strategic placement of substituents, positions the compound as a valuable synthetic intermediate and potential pharmacophore in drug discovery efforts.
Nomenclature and Structural Features
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the base name "pyrazolo[1,5-a]pyrimidine" indicating the fused ring system and the numerical designations specifying the fusion pattern and substitution positions. The complete name systematically describes each structural component: "ethyl" designates the alkyl portion of the ester group, "7-methyl" indicates the methyl substituent at position 7 of the bicyclic system, and "6-carboxylate" specifies the carboxylate ester functionality at position 6. This nomenclature system provides unambiguous identification of the compound's structure and enables precise communication within the scientific community.
Structural analysis reveals that this compound possesses a planar bicyclic framework with specific geometric constraints imposed by the fused ring system. The molecular structure, as represented by the Simplified Molecular Input Line Entry System notation CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C, demonstrates the connectivity between the pyrazole and pyrimidine rings through the shared nitrogen atom at position 1 of the pyrazole and position 5 of the pyrimidine. The International Chemical Identifier key MMBKYLRFLOZGEC-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, facilitating database searches and structural comparisons.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Bicyclic Framework | Fused pyrazole-pyrimidine system | Provides rigid planar structure and aromatic stability |
| 7-Methyl Substituent | Alkyl group at position 7 | Influences electronic properties and steric environment |
| 6-Carboxylate Group | Ethyl ester functionality | Enables ester chemistry and potential bioactivity |
| Nitrogen Atoms | Three nitrogen atoms in the framework | Contributes to hydrogen bonding and coordination chemistry |
The three-dimensional structure of this compound exhibits minimal conformational flexibility due to the rigidity of the fused ring system, with the primary source of conformational variation arising from rotation around the carboxylate ester bond. Crystallographic and computational studies of related pyrazolo[1,5-a]pyrimidine derivatives indicate that the bicyclic framework maintains a planar geometry with minimal deviation from planarity, contributing to the compound's predictable chemical behavior and potential for forming ordered crystal structures.
Position within the Pyrazolo[1,5-a]pyrimidine Family
This compound occupies a distinctive position within the extensive pyrazolo[1,5-a]pyrimidine family, characterized by its specific substitution pattern that combines methylation at the 7-position with carboxylation at the 6-position. This substitution pattern distinguishes it from other family members, such as ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, which features halogenation and methylation at different positions, demonstrating the structural diversity achievable within this chemical family. The pyrazolo[1,5-a]pyrimidine family encompasses numerous derivatives with varying substitution patterns, each contributing unique chemical and biological properties to the overall family profile.
Comparative analysis with related family members reveals that this compound shares the common carboxylate functionality with compounds like ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate and ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, indicating a subset of carboxylate-bearing derivatives within the family. These structural relationships highlight the systematic approach to pyrazolo[1,5-a]pyrimidine derivative synthesis, where specific positions on the bicyclic framework are modified to achieve desired chemical properties.
| Family Member | Key Structural Differences | Molecular Weight |
|---|---|---|
| This compound | Base structure with 7-methyl substitution | 205.21 g/mol |
| Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Chlorine at position 7, methyl at position 2 | 239.66 g/mol |
| Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 4-chlorophenyl at position 2 | 315.75 g/mol |
The significance of this compound within the family context extends beyond structural considerations to encompass its role as a synthetic intermediate and research tool. The compound serves as a representative example of how strategic substitution can modulate the properties of the pyrazolo[1,5-a]pyrimidine scaffold, with the 7-methyl group providing electron-donating effects and the 6-carboxylate group offering sites for further chemical modification. Recent synthetic advances have demonstrated that compounds like this compound can serve as precursors for more complex derivatives through selective functionalization reactions, establishing their importance as building blocks in heterocyclic synthesis.
The evolution of pyrazolo[1,5-a]pyrimidine chemistry has increasingly focused on understanding structure-activity relationships within the family, with compounds like this compound providing valuable data points for these investigations. Studies have shown that the specific substitution pattern of this compound influences its chemical reactivity, with the combination of 7-methyl and 6-carboxylate substituents creating a unique electronic environment that affects both nucleophilic and electrophilic reactions. This understanding has contributed to the development of more sophisticated synthetic strategies for accessing diverse pyrazolo[1,5-a]pyrimidine derivatives with tailored properties for specific applications.
特性
IUPAC Name |
ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-11-9-4-5-12-13(9)7(8)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBKYLRFLOZGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569837 | |
| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90840-54-3 | |
| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90840-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Stepwise Synthesis Description
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of Intermediate (IV) : Reaction of 3,3-dialkoxypropionate with formate under alkaline conditions | Alkali (e.g., sodium hydride, sodium methoxide, potassium tert-butoxide), methyl or ethyl formate, solvent (toluene or similar), temperature 10–15 °C, 12–24 hours | Intermediate compound (IV) formed via condensation |
| 2 | Cyclization with 3-methyl-5-aminopyrazole (III) | Acidic conditions (glacial acetic acid), toluene solvent, temperature 0–45 °C, 12–48 hours | Formation of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic ester (II) |
| 3 | Hydrolysis of Ester to Acid (if desired) | Alkali (NaOH or KOH), water or alcoholic solvent (methanol or ethanol), temperature 0–35 °C, 2–4 hours | Conversion to 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
This route can be adapted to yield the ethyl ester by selecting ethyl esters in the starting materials and controlling hydrolysis conditions to avoid complete saponification.
Representative Experimental Data
| Experiment | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Preparation of methyl ester intermediate | 3,3-dimethoxy methyl propionate, methyl formate, sodium hydride, toluene, 10–15 °C, 12 h; then 3-methyl-5-aminopyrazole, acetic acid, 0–5 °C, 12 h | Isolated yield: 81.5% | Off-white crystalline solid obtained; confirmed by NMR and MS | |
| Preparation of ethyl ester intermediate | 3,3-diethoxy ethyl propionate, ethyl formate, potassium tert-butoxide, toluene, 10–15 °C, 24 h; then 3-methyl-5-aminopyrazole, acetic acid, 0 °C | Yield data not fully disclosed but expected >70% | Suitable for scale-up |
Alternative Synthetic Considerations and Industrial Adaptations
- Continuous Flow Reactors: Industrial methods may incorporate continuous flow technology to enhance reaction control, safety, and throughput.
- Automated Purification: Use of automated chromatography or crystallization techniques to ensure high purity.
- Functional Group Variations: Substitution on the pyrazolo[1,5-a]pyrimidine core (e.g., chloro, methyl groups) can be introduced via selective halogenation or alkylation steps prior to or after cyclization.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Type | Starting Materials | Key Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Condensation | 3,3-dialkoxypropionate + formate | Sodium hydride / potassium tert-butoxide | 10–15 °C, 12–24 h, toluene | Intermediate (IV) | High (not specified) |
| 2 | Cyclization | Intermediate (IV) + 3-methyl-5-aminopyrazole | Glacial acetic acid | 0–45 °C, 12–48 h, toluene | Pyrazolo[1,5-a]pyrimidine ester (II) | >70% |
| 3 | Hydrolysis (optional) | Ester (II) | NaOH or KOH, water/alcohol | 0–35 °C, 2–4 h | Carboxylic acid | High |
Research Findings and Advantages
- The described synthetic method is the first disclosed efficient route to 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its esters, including ethyl derivatives.
- The process features an ingenious design with straightforward technical steps, enabling laboratory synthesis and industrial scale-up.
- Yields exceeding 70% are typical, indicating good efficiency.
- The method avoids complex purification and harsh conditions, making it environmentally and economically favorable.
- The intermediates and final products have been characterized by NMR, MS, and crystallization, confirming structural integrity.
化学反応の分析
Types of Reactions
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
科学的研究の応用
Medicinal Chemistry
Anticancer Properties
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for its anticancer potential. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic activity against various cancer cell lines. The ethyl carboxylate group at position 6 enhances this activity, making it a promising scaffold for the development of new anticancer agents .
Antimicrobial and Antiviral Activities
The compound has also shown potential antimicrobial and antiviral properties. Studies have explored its efficacy against different pathogens, suggesting that it may serve as a lead compound for the development of new antimicrobial agents .
Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes relevant to disease pathways. This characteristic makes it a candidate for drug development aimed at targeting diseases where enzyme modulation is beneficial .
Materials Science
Fluorescent Properties
Recent studies have highlighted the photophysical properties of pyrazolo[1,5-a]pyrimidines, including this compound. These compounds can act as effective fluorescent probes in biological imaging applications. Their ability to serve as lipid droplet biomarkers in cancer cells demonstrates their versatility in materials science and bioimaging .
Polymer Development
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced properties suitable for various industrial applications, including catalysts and advanced materials .
Synthetic Chemistry
Building Block for Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structural characteristics facilitate various chemical reactions such as oxidation, reduction, and substitution, making it an essential component in synthetic organic chemistry .
Synthesis Pathways
The synthesis of this compound typically involves regio-controlled coupling reactions followed by functional group modifications. Various synthetic methods have been developed to optimize yield and purity during production processes .
Case Studies
作用機序
The mechanism of action of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
類似化合物との比較
Comparison with Structurally Similar Compounds
Ethyl 2-(Phenylamino)-4,5-Dihydropyrazolo[1,5-a]Pyrimidine-6-Carboxylate
- Structure: The 4,5-dihydro (partially saturated) core distinguishes this derivative. Substituents include a phenylamino group at position 2 and fluorine/nitrile groups on the aryl ring.
- Activity : While less potent against CDK2, derivatives 178d and 178f showed significant antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines, attributed to fluorine and nitrile groups enhancing electron-withdrawing effects and binding affinity .
Ethyl 2-(4-Bromophenyl)-7-Methylpyrazolo[1,5-a]Pyrimidine-6-Carboxylate
- Structure : A bromophenyl group at position 2 increases molecular weight (360.21 g/mol ) and lipophilicity (logP ~2.8).
Ethyl 7-Amino-2-Methylpyrazolo[1,5-a]Pyrimidine-6-Carboxylate
- Structure: An amino group at position 7 replaces the methyl group.
- Properties: The amino group introduces hydrogen-bonding capacity, improving aqueous solubility (estimated logS = -2.1 vs. -3.5 for the target compound) .
Core Heterocycle Modifications
Ethyl 7-(4-Bromophenyl)-5-Trifluoromethyl-4,7-Dihydrotetrazolo[1,5-a]Pyrimidine-6-Carboxylate
- Structure : Tetrazolo[1,5-a]pyrimidine core with a 4,7-dihydro configuration and trifluoromethyl/bromophenyl substituents.
- Crystal Structure : The tetrazolo ring adopts an envelope conformation (puckering parameters: Q = 0.125 Å, θ = 109.7°). Intermolecular N–H⋯N hydrogen bonding stabilizes the crystal lattice .
Ethyl 2-Hydroxy-5-Phenyl-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate
Comparative Data Table
生物活性
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound within the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer effects, along with relevant case studies and research findings.
Overview of Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Exhibits effectiveness against various bacterial strains.
- Antiviral Activity : Shows potential in inhibiting viral replication.
- Anticancer Effects : Demonstrates cytotoxicity towards cancer cell lines.
The mechanism of action for this compound is primarily attributed to its structural similarity to purines, allowing it to interact with various biological targets. The compound may influence multiple biochemical pathways due to its ability to modulate enzyme activity and cellular signaling processes .
Antimicrobial Activity
A study evaluated the antibacterial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 20.0 ± 1.2 | 250 |
| This compound | Escherichia coli | 15.0 ± 0.8 | 300 |
These findings suggest that the compound can act as a potential antimicrobial agent .
Anticancer Activity
In a separate investigation focusing on cancer cell lines, this compound exhibited notable cytotoxic effects against human breast adenocarcinoma (MCF-7) cells. The half-maximal inhibitory concentration (IC50) was determined to be:
- IC50 = 55.97 µg/mL
This suggests that the compound has potential as an anticancer therapeutic agent .
Additional Biological Applications
Beyond antimicrobial and anticancer properties, this compound has been explored for its antioxidant capabilities. In vitro assays demonstrated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Q & A
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Rigaku Saturn diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. Structure solution employs direct methods (e.g., SHELXS97), and refinement uses SHELXL97 with full-matrix least-squares techniques. Key parameters include R-factors (e.g., R = 0.030), hydrogen-bonding geometry, and displacement ellipsoids .
Q. What purification techniques are effective for isolating pyrazolo-pyrimidine derivatives?
- Methodological Answer : Recrystallization from ethanol or dioxane is standard for obtaining high-purity crystals. For complex mixtures, flash chromatography with silica gel (hexane/ethyl acetate gradients) resolves structurally similar byproducts. Purity is validated via melting point analysis, NMR (e.g., δ = 1.02 ppm for methyl groups), and HPLC .
Advanced Research Questions
Q. How do substituents (e.g., methyl, trifluoromethyl) influence the biological activity of pyrazolo-pyrimidine derivatives?
- Methodological Answer : Substituents modulate electronic and steric properties, affecting target binding. For instance, fluorinated groups (e.g., CF₃) enhance lipophilicity and metabolic stability, while methyl groups improve π-π stacking in enzyme pockets. In antitumor studies, derivatives with 5-aryl-7-methyl substitutions show enhanced cytotoxicity against HepG2 and MCF-7 cell lines (IC₅₀ < 10 µM) . SAR analysis involves synthesizing analogs and comparing IC₅₀ values via MTT assays.
Q. What computational strategies are used to predict the binding modes of pyrazolo-pyrimidine derivatives to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed. Ligand structures are optimized with Gaussian09 (B3LYP/6-31G*), and targets (e.g., CDK2 or EGFR) are retrieved from the PDB (e.g., 1HCL). Docking scores (ΔG) and hydrogen-bond interactions (e.g., with Lys33 or Thr14) validate binding hypotheses. Pharmacophore modeling identifies critical functional groups .
Q. How are crystallographic data contradictions resolved during refinement?
- Methodological Answer : Discrepancies in electron density maps (e.g., Δρmax = 0.43 e Å⁻³) are addressed by re-examizing hydrogen atom placement. Mixed refinement (riding vs. free models) for H atoms and constraints for disordered regions improve accuracy. Tools like SHELXL97’s ISOR and DELU commands restrain anisotropic displacement parameters. R-factor convergence (<5% discrepancy) and Q-peak analysis ensure reliability .
Q. What methodologies are used to study structure-activity relationships (SAR) in pyrazolo-pyrimidine-based antitumor agents?
- Methodological Answer : SAR studies involve synthesizing a library of derivatives with systematic substituent variations (e.g., halogens, alkyl chains). Biological screening (e.g., apoptosis assays, flow cytometry) identifies active compounds. For example, fluorinated analogs (e.g., 178d) exhibit increased apoptotic activity (Annexin V+ cells >40%) compared to non-fluorinated counterparts. QSAR models correlate logP, polar surface area, and IC₅₀ values .
Q. How do metal complexes of pyrazolo-pyrimidine ligands enhance DNA interaction and cytotoxicity?
- Methodological Answer : Coordination with Cu(II) or Zn(II) ions alters ligand geometry and charge, improving DNA groove binding. For example, [Cu(L1)Cl₂] shows strong luminescence and groove binding (Kb = 1.2 × 10⁵ M⁻¹) via partial intercalation. Cytotoxicity assays (e.g., against HCT-15 cells) reveal IC₅₀ values ~5 µM, 10-fold lower than free ligands. EPR and X-ray crystallography (e.g., ZnN₂Cl₂ coordination) validate metal-ligand interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
